molecular formula C23H19N3OS B430363 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE

Cat. No.: B430363
M. Wt: 385.5g/mol
InChI Key: NXYXXPURQYJOQC-UHFFFAOYSA-N
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Description

“2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” is a complex organic compound that features a benzimidazole moiety linked to a dibenzazepine structure via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Sulfanylation: The benzimidazole intermediate can be reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Coupling with Dibenzazepine: The final step involves coupling the sulfanylated benzimidazole with a dibenzazepine derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Biochemistry: It can be used as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules.

Industry

    Chemical Industry: Used in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of “2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(PHENYL)-1-ETHANONE: Similar structure but with a phenyl group instead of the dibenzazepine moiety.

    1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(METHYLTHIO)-1-ETHANONE: Similar structure but with a methylthio group instead of the benzimidazole moiety.

Uniqueness

The uniqueness of “2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE” lies in its combined structural features of benzimidazole and dibenzazepine, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C23H19N3OS

Molecular Weight

385.5g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone

InChI

InChI=1S/C23H19N3OS/c27-22(15-28-23-24-18-9-3-4-10-19(18)25-23)26-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)26/h1-12H,13-15H2,(H,24,25)

InChI Key

NXYXXPURQYJOQC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5N4

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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